magnesium;ethyne;iodide
Description
Properties
CAS No. |
121526-78-1 |
|---|---|
Molecular Formula |
C2HIMg |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
magnesium;ethyne;iodide |
InChI |
InChI=1S/C2H.HI.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 |
InChI Key |
MRVSBMIOYQRSKH-UHFFFAOYSA-M |
Canonical SMILES |
C#[C-].[Mg+2].[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;ethyne;iodide can be synthesized through the reaction of ethyne with magnesium in the presence of iodine. The general reaction involves the following steps:
Preparation of Grignard Reagent: Magnesium metal is reacted with iodine to form magnesium iodide.
Formation of this compound: Ethyne is then introduced to the magnesium iodide solution, resulting in the formation of this compound.
The reaction is typically carried out in an anhydrous ether solvent to stabilize the Grignard reagent and prevent hydrolysis. The reaction conditions require a dry, inert atmosphere to avoid the formation of unwanted byproducts.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Activation of Magnesium: Magnesium is activated by adding iodine or using sonication to enhance its reactivity.
Controlled Addition of Ethyne: Ethyne is added to the activated magnesium in a controlled manner to ensure a consistent reaction rate.
Purification: The resulting this compound is purified through distillation or recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Magnesium;ethyne;iodide undergoes various types of chemical reactions, including:
Addition Reactions: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with halides.
Reduction Reactions: It acts as a reducing agent in certain organic transformations.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Acidic Conditions: Hydrolysis of the intermediate products is typically carried out using dilute acids.
Major Products Formed
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: Formation of hydrocarbons through reduction reactions.
Scientific Research Applications
Magnesium;ethyne;iodide has several scientific research applications, including:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of magnesium;ethyne;iodide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can:
Nucleophilic Attack: Attack electrophilic centers in carbonyl compounds, leading to the formation of alcohols.
Reduction: Donate electrons to reduce other compounds, forming new chemical bonds.
Substitution: Replace halide groups in organic molecules through nucleophilic substitution.
Comparison with Similar Compounds
Magnesium Iodide (MgI₂)
Magnesium iodide is an ionic compound composed of Mg²⁺ cations and I⁻ anions. It forms a crystalline lattice structure stabilized by strong electrostatic interactions . The compound is hygroscopic, readily absorbing moisture, and decomposes in air to release iodine, necessitating storage in anhydrous conditions . Its applications span organic synthesis (e.g., Grignard reagent preparation), catalysis, and iodine supplementation in medicine .
Ethyne (C₂H₂)
Ethyne, or acetylene, is a linear hydrocarbon with a triple bond between carbon atoms. It is highly volatile, poorly soluble in water, and exhibits reactivity in combustion and addition reactions (e.g., halogenation) . Ethyne is challenging to trap in air-monitoring systems due to weak non-covalent interactions with adsorbents like HayeSep D .
Iodide Compounds
Iodides, such as potassium iodide (KI) and methyl iodide (CH₃I), share the I⁻ anion but differ in cation pairing. Methyl iodide, for instance, is a volatile alkyl halide used in organic synthesis, while KI is a stable ionic salt employed in thyroid health .
Comparative Analysis of Magnesium Iodide with Similar Compounds
Structural and Physical Properties
Key Observations :
- MgI₂’s ionic lattice (Mg²⁺ with two I⁻) contrasts with KI’s 1:1 ionic pairing, leading to differences in solubility and charge density.
- Ethyne’s covalent structure and gas state highlight its distinct physical behavior compared to ionic iodides.
Key Observations :
- MgI₂’s higher charge density (Mg²⁺ vs. K⁺) enhances its hygroscopicity and catalytic utility in organometallic reactions .
- Ethyne’s triple bond enables unique addition reactions, unlike ionic iodides’ electron-transfer mechanisms.
Stability and Handling Considerations
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